5-Chloro-2-hydrazinyl-3-nitropyridine CAS number and chemical properties
5-Chloro-2-hydrazinyl-3-nitropyridine CAS number and chemical properties
An In-depth Technical Guide to 5-Chloro-2-hydrazinyl-3-nitropyridine: Synthesis, Properties, and Applications
Introduction
5-Chloro-2-hydrazinyl-3-nitropyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a chloro group, a hydrazinyl moiety, and a nitro group on the pyridine ring makes it a versatile building block for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the nitro and chloro groups, combined with the nucleophilic character of the hydrazine, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications in drug discovery, and essential safety and handling information.
Core Chemical Properties
The fundamental properties of 5-Chloro-2-hydrazinyl-3-nitropyridine are summarized below. This data is crucial for its handling, storage, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 22353-46-4 | [1][2] |
| Molecular Formula | C₅H₅ClN₄O₂ | [1] |
| Molecular Weight | 188.57 g/mol | [1] |
| Appearance | Typically a solid (inferred from related compounds) | |
| Purity | ≥95% (typical for commercial samples) | [3] |
| Storage | Store in a cool, dark, and dry place under an inert atmosphere. For long-term storage, a freezer at -20°C is recommended. |
Synthesis Protocol: A Field-Proven Methodology
The most common and efficient synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine involves the nucleophilic aromatic substitution of 2,5-dichloro-3-nitropyridine with hydrazine hydrate. The chlorine atom at the 2-position is more activated towards nucleophilic attack due to the strong electron-withdrawing effects of the adjacent nitro group and the ring nitrogen, making the substitution highly regioselective.
Experimental Protocol: Synthesis from 2,5-Dichloro-3-nitropyridine
This protocol is based on established literature procedures.[1]
Materials:
-
2,5-Dichloro-3-nitropyridine (1.0 g, 5.2 mmol)
-
Hydrazine hydrate (497 mg, 15.5 mmol)
-
Methanol (as solvent)
Procedure:
-
To a solution of 2,5-dichloro-3-nitropyridine (1.0 g, 5.2 mmol) in methanol, add hydrazine hydrate (497 mg, 15.5 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product typically precipitates out of the solution. Collect the crude product by filtration.
-
Wash the solid with a small amount of cold methanol to remove residual impurities.
-
Dry the product under vacuum to yield 5-chloro-2-hydrazino-3-nitropyridine. A typical yield for this reaction is around 82%.[1]
-
The crude product can often be used directly in the next synthetic step without further purification.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine.
Applications in Drug Discovery and Organic Synthesis
While direct applications of 5-Chloro-2-hydrazinyl-3-nitropyridine are not extensively documented, its structure strongly suggests its role as a key intermediate in the synthesis of pharmaceutical and agrochemical compounds. The applications of its parent compounds, such as 5-chloro-2-nitropyridine, provide a clear indication of its potential.
-
Pharmaceutical Development : This molecule is a precursor for creating complex heterocyclic scaffolds. The hydrazine group is a common starting point for synthesizing fused ring systems like triazolopyridines, which are prevalent in medicinal chemistry.[4][5] Related chloro-nitro pyridine derivatives are crucial intermediates in the development of kinase inhibitors for anti-cancer therapies and novel antiviral agents.[6] The presence of chlorine is a feature in over 250 FDA-approved drugs, highlighting its importance in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[7]
-
Agrochemicals : Similar pyridine-based compounds are used in the formulation of modern fungicides and pesticides.[8] The specific functional groups on 5-Chloro-2-hydrazinyl-3-nitropyridine allow for the construction of molecules with high biological activity and selectivity, which are desirable traits for crop protection agents.
-
Materials Science : The electron-deficient nature of the nitropyridine ring makes it a candidate for developing new materials, such as those used in organic light-emitting diodes (OLEDs) and specialty coatings where specific electronic properties are required.[6]
Logical Application Workflow in Drug Discovery
Caption: Role as an intermediate in a typical drug discovery pipeline.
Analytical Characterization
To ensure the identity and purity of synthesized 5-Chloro-2-hydrazinyl-3-nitropyridine, a combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing the purity of the compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a water/acetonitrile gradient is a common starting point for method development.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide structural confirmation. Expected signals would include distinct doublets for the aromatic protons on the pyridine ring and broad signals for the -NH and -NH₂ protons of the hydrazine group.
-
¹³C NMR: This will show five distinct signals for the carbon atoms in the pyridine ring.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (188.57 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak, providing further structural validation.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches from the hydrazine, and characteristic absorptions for the nitro group (NO₂) and the C-Cl bond.
Safety and Handling
Hazard Identification:
-
Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, which is characteristic of many hydrazine derivatives and aromatic nitro compounds.[10][11]
-
Irritation: Causes skin and serious eye irritation.[10][12] It may also cause respiratory irritation.[10][12]
-
Chronic Effects: Prolonged or repeated exposure to related compounds is known to have potential health risks.[10]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
Storage and Disposal:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]
-
Dispose of waste in accordance with local, state, and federal regulations.
References
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5-Chloro-2-hydrazinylpyridine | C5H6ClN3. PubChem, National Institutes of Health. [Link]
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Synthesis of 2-hydrazino-5-chloropyridine. PrepChem.com. [Link]
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5-Chloro-2-Nitropyridine Market. PW Consulting Chemical & Energy Research Center. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC, National Institutes of Health. [Link]
-
A Facile Synthesis of Amide Derivatives of[1][2][12]Triazolo[4,3-a]pyridine. ResearchGate. [Link]
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions. American Chemical Society Publications. [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. [Link]
-
3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine. MDPI. [Link]
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